molecular formula C8H3BrClF3N2 B8574753 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B8574753
M. Wt: 299.47 g/mol
InChI Key: PWMWAVGYBSGAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials with specific properties. For example, it can be used to synthesize herbicides or fungicides with enhanced efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-(trifluoromethyl)quinoline

Uniqueness: 5-Bromo-4-chloro -2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which provides a different electronic environment compared to pyridine or quinoline derivatives. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

5-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

PWMWAVGYBSGAAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized as described in Example 195C from 4-bromo-3-chloro-1,2-benzenediamine and TFA: MS (ESI) m/z 301 (M+1).
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